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molecular formula C12H7NOS B1606229 3H-Phenothiazin-3-one CAS No. 581-30-6

3H-Phenothiazin-3-one

Cat. No. B1606229
M. Wt: 213.26 g/mol
InChI Key: YKGCCFHSXQHWIG-UHFFFAOYSA-N
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Patent
US04667032

Procedure details

To a stirring solution of 1.1 kg of ceric ammonium nitrate in 12.5 liters of H2O and 1.25 liters of HOAc at 10° C. was added dropwise a solution of 100 g of phenothiazine in 500 ml acetone over a period of 20 minutes. The resulting mixture was stirred for another 20 minutes and the product 3H-phenothiazin-3-one was then filtered off. The filtered 3H-phenothiazin-3-one was washed with water thoroughly and dried to give 92 g of crude 3H-phenothiazin-3-one. The crude 3H-phenothiazin-3-one was extracted with minimum volume of CH2Cl2. Upon dilution of the CH2Cl2 solution with 10 times the volume of cyclohexane, a precipitate was formed which was filtered and dried to afford 35 g of 3H-phenothiazin-3-one.
[Compound]
Name
ceric ammonium nitrate
Quantity
1.1 kg
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 L
Type
reactant
Reaction Step One
Name
Quantity
1.25 L
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[NH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[OH2:15]>CC(O)=O.CC(C)=O>[CH:11]1[C:12]2[C:7]([S:6][C:5]3[C:14]([N:13]=2)=[CH:1][CH:2]=[CH:3][CH:4]=3)=[CH:8][C:9](=[O:15])[CH:10]=1

Inputs

Step One
Name
ceric ammonium nitrate
Quantity
1.1 kg
Type
reactant
Smiles
Name
Quantity
100 g
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Name
Quantity
12.5 L
Type
reactant
Smiles
O
Name
Quantity
1.25 L
Type
solvent
Smiles
CC(=O)O
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for another 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the product 3H-phenothiazin-3-one was then filtered off
WASH
Type
WASH
Details
The filtered 3H-phenothiazin-3-one was washed with water thoroughly
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1=CC(C=C2SC3=CC=CC=C3N=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 92 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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